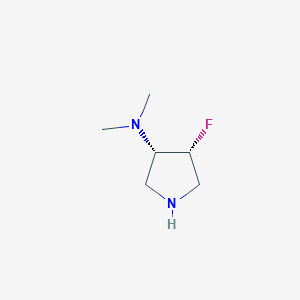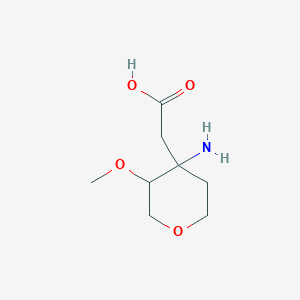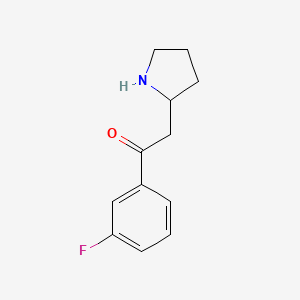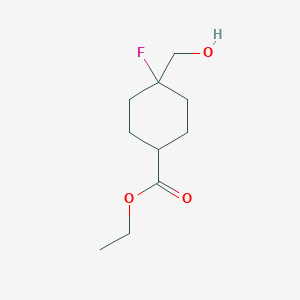
Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C10H17FO3. It is a derivative of cyclohexane, featuring a fluorine atom, a hydroxymethyl group, and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine and hydroxymethyl groups.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 4-fluoro-4-(carboxymethyl)cyclohexanecarboxylate
Reduction: Formation of 4-fluoro-4-(hydroxymethyl)cyclohexanol
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further influencing their function .
Vergleich Mit ähnlichen Verbindungen
Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl trans-4-chloro-4-(hydroxymethyl)cyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound provides different reactivity and biological activity.
Ethyl trans-4-fluoro-4-(methoxymethyl)cyclohexanecarboxylate: Similar structure but with a methoxymethyl group instead of hydroxymethyl.
Eigenschaften
Molekularformel |
C10H17FO3 |
|---|---|
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
ethyl 4-fluoro-4-(hydroxymethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H17FO3/c1-2-14-9(13)8-3-5-10(11,7-12)6-4-8/h8,12H,2-7H2,1H3 |
InChI-Schlüssel |
PMDOGMGTPVGHHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1)(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


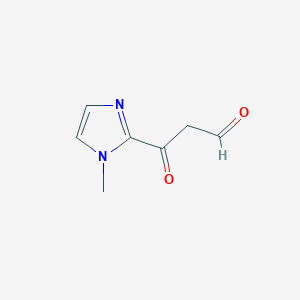
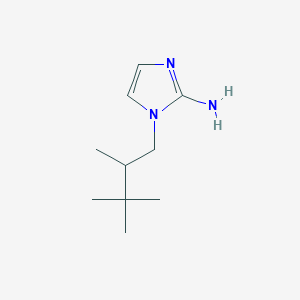
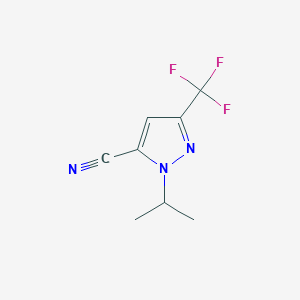
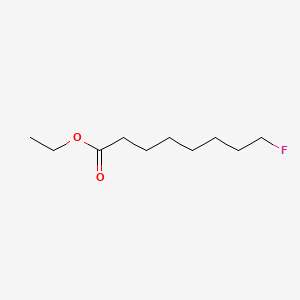
![3,6-Dibromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B13323784.png)
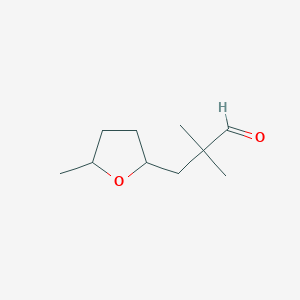

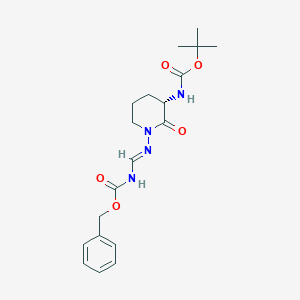

![tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323841.png)
![6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13323842.png)
